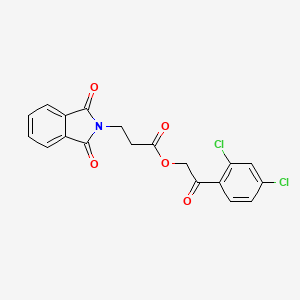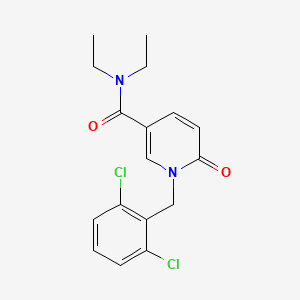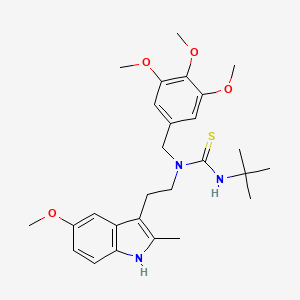
2-(2,4-Dichlorophenyl)-2-oxoethyl 3-(1,3-dioxoisoindolin-2-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dichlorophenyl)-2-oxoethyl 3-(1,3-dioxoisoindolin-2-yl)propanoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of isoindolinone and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Anticonvulsant Agents
This compound has been evaluated for its potential as an anticonvulsant agent. A study has shown that derivatives of this compound, specifically analogs 4d, 4h, and 4m, displayed promising activity in seizure models such as subcutaneous pentylenetetrazole (scPTZ) seizures . These findings suggest that the compound could be further developed and optimized for use in treating epilepsy and other seizure-related disorders.
Antimicrobial Activity
Another significant application is in the field of antimicrobial drug development. The compound’s derivatives have been synthesized and tested against various microbial strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella enterica, Candida albicans, and Rhizopus oryzae. Some derivatives exhibited moderate to excellent activity, indicating the potential for these compounds to be used as antimicrobial agents .
Pharmacophore Development
The structural features of this compound have been studied to establish a pharmacophore, which is a set of structural features in a molecule that is recognized at the receptor site and is responsible for that molecule’s biological activity. This information is crucial for the design of new drugs and helps in understanding the interaction of drugs with their targets .
Neurotoxicity Studies
In comparison to standard drugs, the derivatives of this compound have exhibited lesser neurotoxicity. This suggests a safer profile for potential therapeutic applications, making it a candidate for further studies to evaluate its safety and efficacy in neurological conditions .
ADME Analysis
An Absorption, Distribution, Metabolism, and Excretion (ADME) analysis has been performed on the compound’s derivatives, indicating that they possess a favorable profile. This means that the compounds could be patient-compliant and have the potential to be developed into drugs with good bioavailability and minimal adverse effects .
Drug-Resistant Infections
Due to the rise of drug-resistant infections, there is a need for novel antimicrobial drugs. The compound’s derivatives have shown potential in combating drug-resistant infections effectively, which is a significant application in the current medical landscape .
Biological Spectrum Enhancement
The presence of unpaired electrons on the nitrogen atom in the compound’s structure suggests significant chelating activity, which enhances its biological spectrum. This property could be leveraged in various therapeutic areas, including as antivirals, antioxidants, antidiabetics, anticancer, antitubercular, antimalarial, and anti-leishmanial agents .
Medicinal Chemistry Advancement
The compound and its derivatives hold immense potential to advance medicinal chemistry due to their versatile and adaptable applications. Their stability against metabolic degradation and ability to engage in hydrogen bonding and π-stacking interactions contribute to enhanced biocompatibility, making them valuable in drug design and development .
Propiedades
IUPAC Name |
[2-(2,4-dichlorophenyl)-2-oxoethyl] 3-(1,3-dioxoisoindol-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2NO5/c20-11-5-6-14(15(21)9-11)16(23)10-27-17(24)7-8-22-18(25)12-3-1-2-4-13(12)19(22)26/h1-6,9H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMNRSUBWNQTLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)OCC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenyl)-2-oxoethyl 3-(1,3-dioxoisoindolin-2-yl)propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-chloro-4-nitrophenoxy)methyl]-1,3-dimethyl-1H-pyrazole](/img/structure/B2557703.png)


![2-Methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]propane-1-sulfonamide](/img/structure/B2557706.png)
![6-Tert-butyl-2-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2557708.png)


![1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-phenylthiazole-4-carboxylate](/img/structure/B2557712.png)

![4-[3-(4-Fluorophenoxy)benzoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2557714.png)
![N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2557716.png)


![1-[4-(2,2-Difluoroethoxy)phenyl]-1-(hydroxyimino)propane](/img/structure/B2557722.png)